N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea
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Overview
Description
The compound "N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea" is a derivative of pyrazole, which is a class of organic compounds with a five-membered heterocyclic ring structure containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including agriculture and medicine .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of pyrazole with various reagents to introduce different substituents into the molecule. For instance, the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and thioureas was achieved by reacting 1-methyl-3-ethyl-4-chloro-5-pyrazole formic acid with substituted aniline, yielding products with acaricidal activity . Although the specific synthesis of "N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using various analytical techniques such as NMR, IR, ESI-MS, and X-ray crystallography. For example, the structure of a related compound, N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, was elucidated using these methods, revealing its triclinic crystal system and the presence of intermolecular hydrogen bonds . These structural features are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are influenced by their molecular structure. The presence of functional groups such as urea or thiourea moieties can lead to the formation of hydrogen bonds, which can affect the compound's reactivity and biological activity . The specific chemical reactions of "N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea" would depend on its functional groups and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the crystal packing and intermolecular interactions in antipyrine-like derivatives were found to be stabilized by a combination of hydrogen bonds and π-interactions . These properties are essential for the practical application of these compounds, including their formulation as acaricides or herbicides .
Scientific Research Applications
Antifungal and Antibacterial Properties
Research on compounds similar to N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea has highlighted their significant antifungal and antibacterial potentials. For instance, studies have identified certain compounds with structure–activity relationship (SAR) interpretations showing efficacy against pathogens such as Fusarium oxysporum, which causes diseases in plants. These findings suggest potential applications in developing antifungal agents for agricultural use to protect crops from diseases like Bayoud disease (Kaddouri et al., 2022).
Synthetic and Medicinal Chemistry
The synthesis of pyrazole heterocycles, to which N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea belongs, has been extensively explored for their medicinal chemistry applications. Pyrazoles are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This underscores the compound's relevance in drug discovery and the development of new therapeutics (Dar & Shamsuzzaman, 2015).
Environmental Impact and Degradation
Understanding the environmental fate and degradation processes of phenylurea herbicides, which share structural similarities with N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea, is crucial. Research in this area focuses on biodegradation mechanisms in soils, highlighting the importance of microbial activity in breaking down such compounds. This knowledge is essential for assessing the environmental impact of these chemicals and for developing strategies to mitigate their persistence in ecosystems (Hussain et al., 2015).
Bioactive Pyrazole Derivatives
Recent advances in the therapeutic applications of pyrazolines, a class to which our compound of interest is related, have been notable. These compounds have been identified for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties. This broad spectrum of activity highlights the potential of such compounds in the development of new drugs and therapeutic agents (Shaaban et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-18(13-14-21-20(25)22-16-9-5-3-6-10-16)19(24(2)23-15)26-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBKTHAZSCJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea |
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